molecular formula C19H26N2O4S B2662848 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1421501-47-4

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2662848
M. Wt: 378.49
InChI Key: NJDUFMUIRRFNDZ-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H26N2O4S and its molecular weight is 378.49. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

One area of application involves the synthesis of benzene sulfonamides for potential use as antibacterial agents. In a study, derivatives of benzenesulfonamides were synthesized starting from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, showing potential as inhibitors against Escherichia coli, and tested for cytotoxicity to assess their utility as therapeutic agents with lower toxicity (Abbasi et al., 2019).

Organic Synthesis

In the realm of organic synthesis, the synthesis and properties of some 2-(dimethylamino)methyl-substituted arylcopper compounds were explored. These compounds, including 2-[(dimethylamino)methyl]phenylcopper and its derivatives, are notable for their thermal stability and improved hydrolytic and oxidative stability, indicating their utility in various synthetic applications (Koten et al., 1975).

Material Science

In material science, novel triphenylamine-based derivatives with dimethylamino substituents were synthesized for application in optoelectronic devices. These materials exhibited high coloration efficiency and electrochemical stability when introduced into electrochromic devices, demonstrating their potential for use in advanced technological applications (Wu et al., 2019).

Drug Design and Pharmacology

Although the search aimed to avoid drug-related information, it's worth noting that the structural motif of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide is relevant in the context of drug design and pharmacology. For example, research into the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines has highlighted the potency of these compounds as agonists at 5-HT2A receptors, a property that could be leveraged in the design of new therapeutic agents (Eshleman et al., 2018).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-21(2)17-8-6-16(7-9-17)19(22)14-20-26(23,24)13-12-15-4-10-18(25-3)11-5-15/h4-11,19-20,22H,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDUFMUIRRFNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide

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